molecular formula C25H25N3O5S B11425791 N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(2-thien-2-ylethyl)imidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(2-thien-2-ylethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11425791
M. Wt: 479.5 g/mol
InChI Key: JKUBZRSZNJTAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Involving the reaction of methoxyphenyl derivatives with thiophene-containing compounds.

    Cyclization Reactions: To form the imidazolidinone ring structure.

    Acylation Reactions: To introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Resulting in the reduction of specific functional groups.

    Substitution: Where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of methoxyphenyl and thiophene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H25N3O5S/c1-32-19-9-5-17(6-10-19)26-23(29)16-22-24(30)28(18-7-11-20(33-2)12-8-18)25(31)27(22)14-13-21-4-3-15-34-21/h3-12,15,22H,13-14,16H2,1-2H3,(H,26,29)

InChI Key

JKUBZRSZNJTAAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.